molecular formula C149H253N43O54 B1611744 H-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH CAS No. 89439-30-5

H-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH

Cat. No.: B1611744
CAS No.: 89439-30-5
M. Wt: 3510.9 g/mol
InChI Key: SCZQDVSMGSKHBG-LBKIEEQRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of pTH (53-84) (human), also known as Parathyroid Hormone, is to regulate the serum calcium concentration through its effects on bone, kidney, and intestine . It influences bone remodeling, which is an ongoing process in which bone tissue is alternately resorbed and rebuilt over time .

Mode of Action

Parathyroid hormone (PTH) is secreted in response to low blood serum calcium (Ca 2+) levels. PTH indirectly stimulates osteoclast activity within the bone matrix (osteon), in an effort to release more ionic calcium (Ca 2+) into the blood to elevate a low serum calcium level .

Biochemical Pathways

PTH influences the hormonal control of calcium and phosphate metabolism . It plays a significant role in the regulation of ionized calcium, phosphate, and active vitamin D metabolite levels in the circulating blood . The regulation of these elements is crucial for maintaining active vitamin D metabolite levels in the blood .

Pharmacokinetics

The pharmacokinetics of pTH (53-84) (human) is yet to be fully understood. Studies on similar compounds like rhpth (1–31)nh2 have shown that the pharmacokinetic profile for the tablets showed a pulsatile peak with durations of at least 1 h but less than 5 h, which is consistent with the requirement for bone anabolic activity .

Result of Action

The result of the action of pTH (53-84) (human) is the fine regulation of serum calcium concentration on a minute-to-minute basis. This is achieved by the acute effects of the hormone on calcium resorption in bone and calcium reabsorption in the kidney . The phosphate mobilized from bone is excreted into the urine by means of the hormone’s influence on renal phosphate handling .

Action Environment

The action of pTH (53-84) (human) is influenced by various environmental factors. For instance, the presence of vitamin D is crucial for the effective functioning of PTH. Active vitamin D (calcitriol) helps to increase the amount of calcium your gut can absorb from the food you eat and release it into your bloodstream . Furthermore, the levels of phosphorus in your blood can also affect the action of PTH .

Biochemical Analysis

Biochemical Properties

Parathyroid hormone (53-84) (human) is involved in several biochemical reactions, primarily related to calcium and phosphate metabolism. It interacts with various enzymes, proteins, and other biomolecules. For instance, parathyroid hormone (53-84) (human) binds to the parathyroid hormone receptor, a G-protein-coupled receptor, which triggers a cascade of intracellular signaling pathways. This interaction leads to the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels . Additionally, parathyroid hormone (53-84) (human) influences the activity of enzymes such as protein kinase A, which plays a role in the phosphorylation of target proteins involved in calcium reabsorption and bone resorption .

Cellular Effects

Parathyroid hormone (53-84) (human) exerts significant effects on various cell types, including osteoblasts, osteoclasts, and renal tubular cells. In osteoblasts, parathyroid hormone (53-84) (human) promotes the expression of genes involved in bone formation, such as collagen type I and osteocalcin . In osteoclasts, it stimulates the production of factors that enhance bone resorption, leading to the release of calcium into the bloodstream . In renal tubular cells, parathyroid hormone (53-84) (human) increases calcium reabsorption and decreases phosphate reabsorption, thereby maintaining calcium homeostasis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of H-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH typically involves recombinant DNA technology. The gene encoding the desired peptide sequence is inserted into a suitable expression vector, which is then introduced into a host organism, such as Escherichia coli . The host organism expresses the peptide, which is subsequently purified using techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry to verify the sequence .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The recombinant DNA is introduced into a high-yield expression system, and the peptide is produced in bioreactors. The purification process involves multiple steps, including filtration, chromatography, and lyophilization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: H-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are typically studied to understand the stability and reactivity of the peptide under different conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol, and various buffers to maintain the pH . The reactions are often conducted under controlled temperature and pH conditions to ensure the integrity of the peptide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction can break these bonds .

Scientific Research Applications

H-Lys-Lys-Glu-Asp-Asn-Val-Leu-Val-Glu-Ser-His-Glu-Lys-Ser-Leu-Gly-Glu-Ala-Asp-Lys-Ala-Asp-Val-Asn-Val-Leu-Thr-Lys-Ala-Lys-Ser-Gln-OH has a wide range of scientific research applications. In chemistry, it is used to study peptide synthesis and stability. In biology, it is employed to investigate the role of parathyroid hormone fragments in calcium regulation and bone metabolism . In medicine, this compound is used in the development of therapeutic agents for conditions like osteoporosis and hypocalcemia . Additionally, it has industrial applications in the production of diagnostic assays and research reagents .

Comparison with Similar Compounds

Properties

IUPAC Name

(2S)-5-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]propanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C149H253N43O54/c1-68(2)53-91(178-142(238)101(65-194)186-129(225)85(36-24-30-52-155)169-130(226)87(39-44-108(203)204)172-133(229)94(56-79-62-160-67-162-79)179-143(239)102(66-195)187-132(228)89(41-46-110(207)208)174-144(240)114(71(7)8)188-136(232)92(54-69(3)4)182-145(241)115(72(9)10)189-138(234)95(57-104(158)198)180-135(231)98(60-112(211)212)181-131(227)88(40-45-109(205)206)171-127(223)84(35-23-29-51-154)168-122(218)80(156)31-19-25-47-150)123(219)161-63-106(200)166-86(38-43-107(201)202)126(222)165-77(17)120(216)176-97(59-111(209)210)134(230)170-81(32-20-26-48-151)124(220)164-76(16)121(217)177-99(61-113(213)214)140(236)191-117(74(13)14)147(243)184-96(58-105(159)199)139(235)190-116(73(11)12)146(242)183-93(55-70(5)6)137(233)192-118(78(18)196)148(244)173-82(33-21-27-49-152)125(221)163-75(15)119(215)167-83(34-22-28-50-153)128(224)185-100(64-193)141(237)175-90(149(245)246)37-42-103(157)197/h62,67-78,80-102,114-118,193-196H,19-61,63-66,150-156H2,1-18H3,(H2,157,197)(H2,158,198)(H2,159,199)(H,160,162)(H,161,219)(H,163,221)(H,164,220)(H,165,222)(H,166,200)(H,167,215)(H,168,218)(H,169,226)(H,170,230)(H,171,223)(H,172,229)(H,173,244)(H,174,240)(H,175,237)(H,176,216)(H,177,217)(H,178,238)(H,179,239)(H,180,231)(H,181,227)(H,182,241)(H,183,242)(H,184,243)(H,185,224)(H,186,225)(H,187,228)(H,188,232)(H,189,234)(H,190,235)(H,191,236)(H,192,233)(H,201,202)(H,203,204)(H,205,206)(H,207,208)(H,209,210)(H,211,212)(H,213,214)(H,245,246)/t75-,76-,77-,78+,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,114-,115-,116-,117-,118-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCZQDVSMGSKHBG-LBKIEEQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CNC=N1)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CC(C)C)NC(=O)[C@H](CO)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CNC=N1)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C149H253N43O54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50583237
Record name PUBCHEM_16162641
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

3510.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89439-30-5
Record name PUBCHEM_16162641
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50583237
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.